molecular formula C7H3F3N4 B1482661 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 2098082-82-5

1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1482661
CAS RN: 2098082-82-5
M. Wt: 200.12 g/mol
InChI Key: BIXCDURHFHLMDB-UHFFFAOYSA-N
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Description

Trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is often used in the synthesis of diverse fluorinated compounds .


Synthesis Analysis

The activation of the C–F bond in organic synthesis is a challenging task. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .


Molecular Structure Analysis

The C–F bond is the strongest single bond in organic compounds . The trifluoromethyl group, with its three equivalent C–F bonds, is a key component in many organic compounds .


Chemical Reactions Analysis

Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds, including trifluoromethylalkenes, trifluoromethylated aromatic and alkyl compounds, trifluoromethylketones, diazo compounds, and N-tosylhydrazones of trifluoromethyl ketones .


Physical And Chemical Properties Analysis

Trifluoromethyl-containing compounds are known for their strong electron-accepting properties . They also have the potential for adsorption/separation of small molecules .

Scientific Research Applications

Crystal Structure and Reaction Mechanisms

The study by Liu et al. (2013) provides insights into the crystal structure of a closely related compound, exploring the reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds. This research is foundational for understanding the structural aspects and reactivity of pyrazole derivatives (Liu, Chen, Sun, & Wu, 2013).

Synthesis of Heterocyclic Compounds

Dotsenko et al. (2018) reported on the synthesis of new hexahydropyrazolo[1,5-a]quinazolines from the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, demonstrating the compound's utility in generating novel heterocyclic structures (Dotsenko, Semenova, Chigorina, Aksenov, & Aksenova, 2018). Furthermore, Dotsenko et al. (2020) explored new reactions of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, contributing to the synthesis of hybrid molecules combining pyrazole and nicotinonitrile units, showcasing the compound's versatility in organic synthesis (Dotsenko, Semenova, & Aksenov, 2020).

Environmental and Green Chemistry

Yu et al. (2014) presented an environmentally friendly synthesis of 6-amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitriles, emphasizing the importance of aqueous media and catalyst-free conditions in chemical reactions for the development of environmentally benign procedures (Yu, Yao, Li, & Wang, 2014).

Application in Crop Protection

Plem et al. (2015) synthesized a series of pyrazoles with potential applications in crop protection, highlighting the role of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles in creating high-selectivity products under mild conditions. This research underscores the agricultural applications of pyrazole derivatives (Plem, Müller, & Murguía, 2015).

Future Directions

The future of trifluoromethyl-containing compounds lies in further exploring their potential in various fields such as pharmaceuticals, agrochemicals, and materials . More research is needed to fully understand and utilize these compounds.

properties

IUPAC Name

1-(cyanomethyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N4/c8-7(9,10)6-5(3-12)4-14(13-6)2-1-11/h4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXCDURHFHLMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC#N)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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